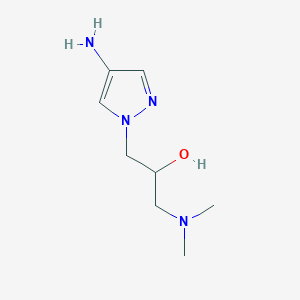
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Overview
Description
1-(4-Amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol, also known as 4-Amino-1-pyrazolecarboxamide (APC) is a novel organo-pyrazole derivative with a wide range of applications in the scientific field. It is a white crystalline powder with a molecular weight of 173.22 g/mol and a melting point of 128-130 °C. APC has been extensively studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Structural Diversity
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol serves as a versatile building block in chemical synthesis, enabling the creation of a structurally diverse library of compounds. For instance, its derivatives have been utilized in various alkylation and ring closure reactions, leading to the generation of compounds such as dithiocarbamates, thioethers, pyrazolines, and pyridines. This chemical versatility highlights its potential in the synthesis of novel compounds with diverse structural frameworks, which could be explored for various scientific and technological applications (Roman, 2013).
Optical Properties and Material Science
The compound and its derivatives also find applications in material science, particularly in the study of optical properties of materials. For example, antipyrine derivatives synthesized from 4-aminoantipyrine have been studied for their optical absorption and refraction properties, which are crucial for various applications in optical devices and materials science. These studies contribute to the understanding of light-matter interactions in novel materials and can guide the development of advanced materials with tailored optical properties (El-Ghamaz et al., 2017).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol have been evaluated for various biological activities. Notably, some derivatives have shown promising analgesic, anti-inflammatory, and platelet anti-aggregating activities, indicating potential therapeutic applications. Such studies are fundamental for drug discovery and development processes, providing a basis for the development of new medications (Menozzi et al., 2000).
properties
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-11(2)5-8(13)6-12-4-7(9)3-10-12/h3-4,8,13H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHZSPIYLDCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

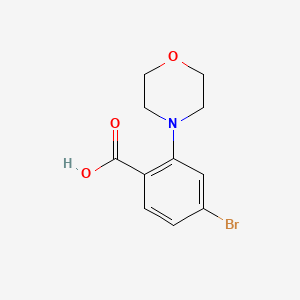
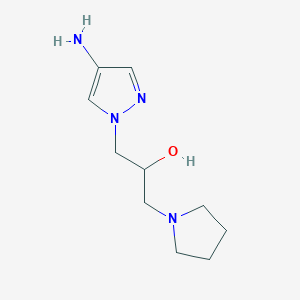
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)
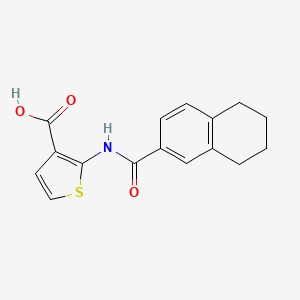
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)

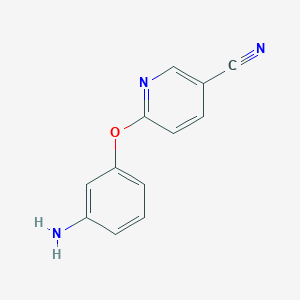
![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)
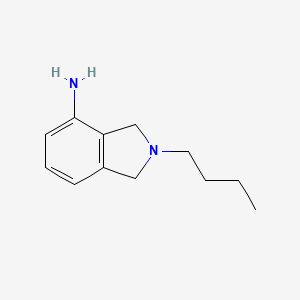
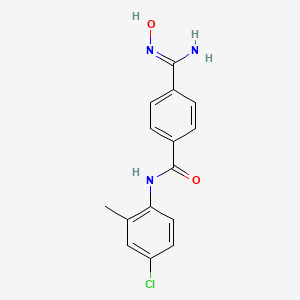
![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
